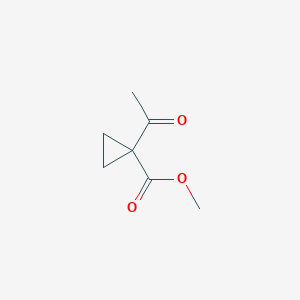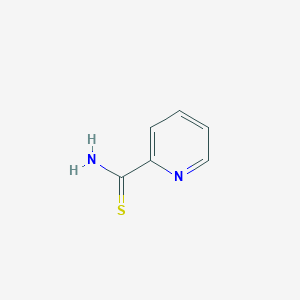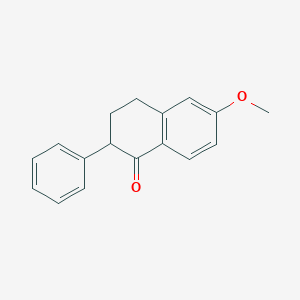
3-Méthylthiazolidine-2-thione
Vue d'ensemble
Description
3-Methylthiazolidine-2-thione (3-MTT) is a compound belonging to the thiazolidine-2-thione family of compounds. It is a heterocyclic organic compound that is derived from thiazoline and thiolactone. 3-MTT is an important building block in the synthesis of many natural and synthetic compounds. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 3-MTT has been studied extensively for its various biochemical and physiological effects, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
3-Méthylthiazolidine-2-thione: est un élément constitutif clé dans la synthèse de molécules bioactives. Il est utilisé pour créer divers agents thérapeutiques en raison de sa structure hétérocyclique, souvent retrouvée dans les composés naturels et bioactifs . La présence de soufre dans le cycle thiazolidine améliore les propriétés pharmacologiques, ce qui en fait une fraction précieuse pour le développement de médicaments.
Agents anticancéreux
La recherche a montré que les dérivés de la thiazolidine présentent une activité anticancéreuse significative. La modification de la structure de la thiazolidine, y compris l'ajout du groupe 3-méthyle, peut conduire au développement de nouveaux médicaments anticancéreux avec une efficacité et une sélectivité améliorées .
Applications antimicrobiennes
Les dérivés de la thiazolidine, y compris la This compound, ont été étudiés pour leurs propriétés antimicrobiennes. Ils sont utilisés pour concevoir des composés capables de lutter contre une gamme d'infections bactériennes et fongiques, contribuant au domaine des antibiotiques .
Effets anti-inflammatoires et neuroprotecteurs
Le composé présente des applications potentielles dans le traitement de l'inflammation et des maladies neurodégénératives. Ses dérivés peuvent être conçus pour cibler des voies spécifiques impliquées dans les réponses inflammatoires et la protection neuronale .
Inhibition de la xanthine oxydase
This compound: des dérivés ont été synthétisés comme de nouveaux inhibiteurs de la xanthine oxydase. Ces inhibiteurs peuvent être utilisés dans le traitement de l'hyperuricémie et de la goutte en réduisant les niveaux d'acide urique dans le corps .
Chimie verte et catalyse
La synthèse de dérivés de la thiazolidine, y compris la This compound, peut être optimisée en utilisant les principes de la chimie verte. Cela implique l'utilisation de solvants et de catalyseurs respectueux de l'environnement pour améliorer l'efficacité de la réaction et réduire les déchets .
Synthèse énantiosélective
Le composé est utilisé dans les processus de synthèse énantiosélective pour produire des molécules chirales avec une haute énantiospécificité. Ceci est crucial dans l'industrie pharmaceutique où la chiralité d'un médicament peut affecter son efficacité thérapeutique .
Conception de sondes pour les études biologiques
Les dérivés de la thiazolidine sont utilisés dans la conception de sondes pour les études biologiques. Ces sondes peuvent aider à comprendre l'interaction des médicaments avec les cibles biologiques, conduisant à la découverte de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
3-Methylthiazolidine-2-thione primarily targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival and growth of the bacteria.
Pharmacokinetics
It is known that the compound has a molecular weight of 133235 , which may influence its bioavailability and distribution within the body
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLAJIDOSPEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062054 | |
| Record name | N-Methyl-2-thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1908-87-8 | |
| Record name | 3-Methyl-2-thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vulkacit crv | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-2-thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VULKACIT CRV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX65700J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-Methylthiazolidine-2-thione (MTT) discussed in the provided research?
A: The primary application of 3-Methylthiazolidine-2-thione (MTT) highlighted in the research is its role as a rubber accelerator. [, ] Rubber accelerators are compounds that significantly decrease the time and energy required for vulcanization, a process that enhances the strength, elasticity, and durability of rubber.
Q2: What analytical techniques were used to characterize the synthesized 3-Methylthiazolidine-2-thione and what information did they provide?
A2: The researchers employed three primary analytical techniques to characterize the synthesized 3-Methylthiazolidine-2-thione (MTT):
- X-ray Diffraction (XRD): XRD analysis revealed crucial information about the crystal structure of MTT, including its cell parameters and crystal face index. This data facilitated the identification of the phase composition and qualitative structural analysis of the compound. [, ]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided insights into the types of chemical bonds present within the MTT molecule, allowing researchers to better understand its molecular structure. [, ]
- Thermogravimetric Analysis - Differential Scanning Calorimetry (TG-DSC): TG-DSC was utilized to determine both the qualitative and quantitative changes in MTT upon heating. This analysis revealed the phase transition temperature of MTT to be 76.3 ℃ and its decomposition temperature to be 306.9 ℃. [, ]
Q3: The research mentions that 3-Methylthiazolidine-2-thione has a high decomposition temperature. How does this property relate to its application?
A: The high decomposition temperature of 306.9 ℃ determined by TG-DSC analysis is significant for its application as a rubber accelerator. [, ] During rubber vulcanization, the material is subjected to high temperatures. MTT's high decomposition temperature ensures its stability and effectiveness throughout the vulcanization process, allowing it to properly interact with the rubber and facilitate the desired cross-linking reactions.
Q4: Aside from its role as a rubber accelerator, was 3-Methylthiazolidine-2-thione (MTT) studied for any other biological activity?
A: While the primary focus of the provided research on MTT is its application as a rubber accelerator, another study explored its potential as a building block for novel tryptophan analogs with activity against mammalian monoamine oxidase (MAO). [] Although not directly investigating MTT itself, the study incorporated its structure into larger molecules, suggesting potential for broader biological applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)











